L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline
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Overview
Description
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is a peptide compound composed of six amino acids: serine, threonine, asparagine, phenylalanine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers like water, and triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkylating agents or acylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction of peptide bonds can lead to smaller peptide fragments.
Scientific Research Applications
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline has diverse applications in scientific research:
Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **L-Seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
- **L-Arginine, L-threonyl-L-α-glutamyl-L-seryl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
Uniqueness
L-Seryl-L-threonyl-L-seryl-L-asparaginyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it valuable in diverse research applications.
Properties
CAS No. |
189807-27-0 |
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Molecular Formula |
C28H41N7O11 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H41N7O11/c1-14(38)22(34-23(40)16(29)12-36)26(43)33-19(13-37)25(42)31-17(11-21(30)39)24(41)32-18(10-15-6-3-2-4-7-15)27(44)35-9-5-8-20(35)28(45)46/h2-4,6-7,14,16-20,22,36-38H,5,8-13,29H2,1H3,(H2,30,39)(H,31,42)(H,32,41)(H,33,43)(H,34,40)(H,45,46)/t14-,16+,17+,18+,19+,20+,22+/m1/s1 |
InChI Key |
CTZNRXXZCWLDSV-VGUQMQQZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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